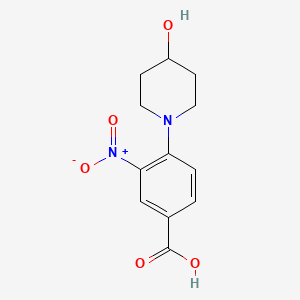
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C12H14N2O5 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Sokolova et al. (1975) explored the synthesis and three-dimensional structures of benzoates and p-nitrobenzoates of substituted 4-hydroxypiperidines, which are closely related to this compound (Sokolova, Romanova, Malina, & Unkovskii, 1975). Additionally, Jedrzejas et al. (1995) focused on the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, providing insights into the molecular arrangement and hydrogen bonding patterns (Jedrzejas, Luo, Singh, Brouillette, & Air, 1995).
Applications in Biotechnology and Medicine
The compound has been investigated for its potential in various biotechnological and medical applications. For instance, Wang et al. (2018) discussed the versatility of 4-Hydroxybenzoic acid, a compound structurally similar to this compound, in producing value-added bioproducts for applications in areas like food, cosmetics, and pharmacy (Wang, Bilal, Hu, Wang, & Zhang, 2018). Moreover, D'angelo et al. (2008) studied the crystal structures, physico-chemical properties, and anticonvulsant activities of Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, providing a perspective on the therapeutic potential of such compounds (D'angelo, Morgant, Ghermani, Desmaële, Fraisse, Bonhomme, Dichi, Sghaier, Li, Journaux, & Sorenson, 2008).
Chemical Properties and Degradation
Research has also delved into the chemical properties and degradation pathways of related nitrobenzoic acids. For instance, Chong et al. (2016) reported on the degradation efficiency of 4-nitrobenzoic acid, a compound structurally similar to this compound, using ultrasound in the presence of zero-valence zinc, highlighting methods for environmental remediation (Chong, Song, Zhao, Zhang, & Li, 2016).
Analytical Applications
Freitas et al. (2014) conducted a study on 4-bromomethyl-3-nitrobenzoic acid, a related compound, focusing on its stability-indicating HPLC-UV determination. This highlights the analytical applications of such compounds in pharmaceutical and environmental analysis (de Freitas, Lages, Gonçalves, de Oliveira, & Vianna-Soares, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-9-3-5-13(6-4-9)10-2-1-8(12(16)17)7-11(10)14(18)19/h1-2,7,9,15H,3-6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWZWQDPXCVKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B1327929.png)



